1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O It is a derivative of pyridine, featuring a methoxy group at the 6-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The 6-methoxypyridine undergoes alkylation with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the ethanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride for converting the amine to a more reactive intermediate.
Major Products:
Oxidation: Formation of 6-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 1-(6-methoxypiperidin-2-yl)ethan-1-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The methoxy group and the amine moiety allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Specific pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
- 1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
- 1-(6-Methoxypyridin-2-yl)ethan-1-amine sulfate
Comparison: 1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility and stability compared to other salts like dihydrochloride or sulfate. This uniqueness can affect its bioavailability and suitability for different applications.
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)7-4-3-5-8(10-7)11-2;/h3-6H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECRXPIVXYRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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